Cas no 1309469-83-7 (3-bromo-1,2-thiazole-4-carboxylic acid)

3-bromo-1,2-thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-bromo-1,2-thiazole-4-carboxylic acid
- 4-Isothiazolecarboxylic acid, 3-bromo-
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- MDL: MFCD22418307
- Inchi: 1S/C4H2BrNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8)
- InChI Key: OYMUVNBHIUQXJX-UHFFFAOYSA-N
- SMILES: S1C=C(C(O)=O)C(Br)=N1
Computed Properties
- Exact Mass: 206.89896g/mol
- Monoisotopic Mass: 206.89896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 132
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 78.4Ų
3-bromo-1,2-thiazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329238-10g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95% | 10g |
$4176.0 | 2023-09-04 | |
Enamine | EN300-329238-2.5g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95.0% | 2.5g |
$3025.0 | 2025-03-18 | |
Enamine | EN300-329238-5g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95% | 5g |
$2816.0 | 2023-09-04 | |
Enamine | EN300-329238-0.5g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95.0% | 0.5g |
$1203.0 | 2025-03-18 | |
Enamine | EN300-329238-1g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95% | 1g |
$971.0 | 2023-09-04 | |
Enamine | EN300-329238-10.0g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95.0% | 10.0g |
$6635.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01072461-1g |
3-Bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95% | 1g |
¥7147.0 | 2023-04-03 | |
Enamine | EN300-329238-1.0g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95.0% | 1.0g |
$1543.0 | 2025-03-18 | |
Enamine | EN300-329238-0.05g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95.0% | 0.05g |
$359.0 | 2025-03-18 | |
Enamine | EN300-329238-0.1g |
3-bromo-1,2-thiazole-4-carboxylic acid |
1309469-83-7 | 95.0% | 0.1g |
$535.0 | 2025-03-18 |
3-bromo-1,2-thiazole-4-carboxylic acid Related Literature
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
Additional information on 3-bromo-1,2-thiazole-4-carboxylic acid
Introduction to 3-bromo-1,2-thiazole-4-carboxylic acid (CAS No: 1309469-83-7)
3-bromo-1,2-thiazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No) 1309469-83-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole scaffold, a motif widely recognized for its broad spectrum of biological activities and utility in drug development. The structural incorporation of a bromine atom at the 3-position and a carboxylic acid functional group at the 4-position introduces unique reactivity and pharmacological potential, making it a valuable intermediate in synthetic chemistry and a promising candidate for further investigation.
The thiazole core is a six-membered aromatic ring consisting of sulfur and nitrogen atoms, which is known to exhibit diverse biological properties. Thiazole derivatives are prevalent in natural products and pharmaceuticals, including well-known drugs such as thiamine (Vitamin B1) and several antifungal and antibacterial agents. The presence of the bromo substituent in 3-bromo-1,2-thiazole-4-carboxylic acid enhances its utility as a building block in organic synthesis, enabling further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The carboxylic acid group further expands its synthetic versatility, allowing for derivatization into esters, amides, or salts, which are common pharmacophores in drug design.
In recent years, there has been growing interest in thiazole derivatives as scaffolds for developing novel therapeutic agents. The brominated thiazoles, in particular, have been extensively studied due to their enhanced binding affinity to biological targets. For instance, studies have demonstrated that brominated thiazoles can modulate enzyme activity and interact with specific protein receptors, making them attractive for designing small-molecule inhibitors. The carboxylic acid moiety in 3-bromo-1,2-thiazole-4-carboxylic acid provides an additional site for interaction with biological systems, potentially enhancing drug-like properties such as solubility and bioavailability.
One of the most compelling aspects of 3-bromo-1,2-thiazole-4-carboxylic acid is its role as a precursor in the synthesis of more complex molecules with targeted biological activities. Researchers have leveraged this compound to develop derivatives with antimicrobial, anti-inflammatory, and anticancer properties. For example, recent studies have shown that certain brominated thiazole carboxylates exhibit potent activity against resistant bacterial strains by inhibiting essential metabolic pathways. The structural features of 3-bromo-1,2-thiazole-4-carboxylic acid, including the bromine atom and the carboxylic acid group, contribute to its ability to engage with biological targets in multiple ways, providing a foundation for designing next-generation therapeutics.
The synthesis of 3-bromo-1,2-thiazole-4-carboxylic acid typically involves multi-step organic transformations starting from commercially available precursors. The introduction of the bromine atom at the 3-position can be achieved through electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling processes. Subsequent functionalization at the 4-position via carboxylation reactions yields the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
The pharmacological potential of 3-bromo-1,2-thiazole-4-carboxylic acid has been explored in various preclinical studies. Researchers have investigated its interactions with enzymes such as carbonic anhydrase and proteases, which are implicated in diseases ranging from cancer to neurological disorders. The ability of this compound to modulate enzyme activity suggests its utility as an inhibitor or activator depending on the specific target. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.
In conclusion,3-bromo-1,2-thiazole-4-carboxylic acid (CAS No: 1309469-83-7) represents a versatile and promising compound in pharmaceutical chemistry. Its unique structural features—comprising a brominated thiazole core with a carboxylic acid functional group—make it an excellent candidate for further exploration as an intermediate in drug synthesis and as a lead compound for developing novel therapeutics. Ongoing research continues to uncover new applications for this molecule, reinforcing its importance in medicinal chemistry and chemical biology.
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